molecular formula C10H17NO4 B6166966 tert-butyl 2-acetamido-3-oxobutanoate CAS No. 129024-29-9

tert-butyl 2-acetamido-3-oxobutanoate

Cat. No.: B6166966
CAS No.: 129024-29-9
M. Wt: 215.25 g/mol
InChI Key: XQTDJSTUMRJJBZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetamido-3-oxobutanoate is an organic compound with the molecular formula C10H17NO4. It is a derivative of acetoacetic acid and is commonly used as a reagent in organic synthesis. This compound is known for its role in the preparation of various biologically active molecules, including inhibitors for tumor and HIV-1 inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-acetamido-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the transesterification of β-keto esters, which allows for the selective modification of esters under mild conditions. This method is advantageous as it avoids the need for intermediate carboxylic acids, which can be unstable and poorly soluble in organic solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetamido-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-acetamido-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-acetamido-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in cancer research, the compound acts as an inhibitor of Bcl-2/Bcl-xL proteins, which are involved in the regulation of apoptosis. By inhibiting these proteins, the compound can induce cell death in tumor cells. Similarly, in HIV-1 research, the compound is used to synthesize small molecule-peptide conjugates that inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a versatile reagent in organic synthesis. Its ability to inhibit biological targets such as Bcl-2/Bcl-xL and its role in HIV-1 inhibition further distinguish it from other similar compounds .

Properties

CAS No.

129024-29-9

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 2-acetamido-3-oxobutanoate

InChI

InChI=1S/C10H17NO4/c1-6(12)8(11-7(2)13)9(14)15-10(3,4)5/h8H,1-5H3,(H,11,13)

InChI Key

XQTDJSTUMRJJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)NC(=O)C

Purity

95

Origin of Product

United States

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